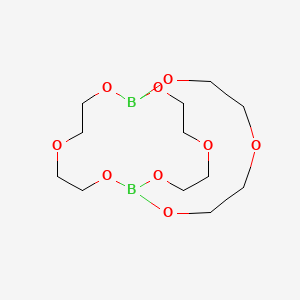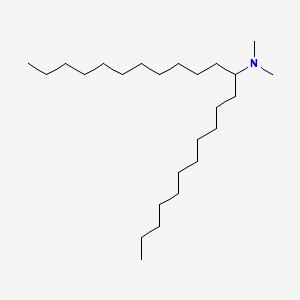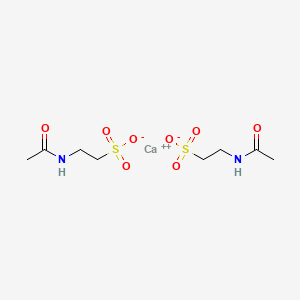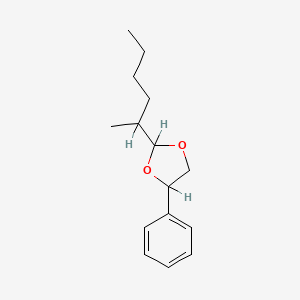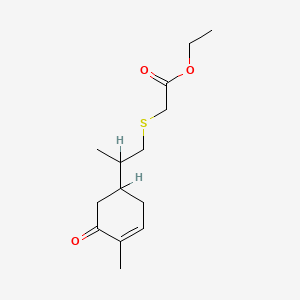
Sodium 3-((2-cyanoethyl)thio)propanesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 3-((2-cyanoethyl)thio)propanesulphonate is a chemical compound with the molecular formula C6H10NO3S2Na. It is known for its unique chemical properties and is used in various scientific and industrial applications. This compound is characterized by the presence of a cyanoethyl group attached to a thioether linkage, which is further connected to a propanesulphonate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-((2-cyanoethyl)thio)propanesulphonate typically involves the reaction of 3-mercaptopropanesulphonic acid with acrylonitrile in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, where the thiol group of 3-mercaptopropanesulphonic acid attacks the electrophilic carbon of acrylonitrile, forming the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The reaction mixture is typically heated to a specific temperature to ensure complete conversion of the reactants. The product is then purified through crystallization or other separation techniques to obtain a high-purity compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 3-((2-cyanoethyl)thio)propanesulphonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyanoethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thioethers.
Wissenschaftliche Forschungsanwendungen
Sodium 3-((2-cyanoethyl)thio)propanesulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the manufacture of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of Sodium 3-((2-cyanoethyl)thio)propanesulphonate involves its interaction with specific molecular targets. The cyanoethyl group can undergo nucleophilic attack, leading to the formation of new chemical bonds. The thioether linkage provides stability to the compound, allowing it to participate in various chemical reactions. The propanesulphonate group enhances the solubility of the compound in aqueous solutions, facilitating its use in different applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium 3-mercaptopropanesulphonate: Lacks the cyanoethyl group, making it less versatile in certain reactions.
Sodium 2-((2-cyanoethyl)thio)ethanesulphonate: Similar structure but with a shorter carbon chain, affecting its reactivity and solubility.
Sodium 3-((2-hydroxyethyl)thio)propanesulphonate: Contains a hydroxyethyl group instead of a cyanoethyl group, leading to different chemical properties.
Uniqueness
Sodium 3-((2-cyanoethyl)thio)propanesulphonate is unique due to the presence of the cyanoethyl group, which imparts distinct reactivity and allows for a broader range of chemical transformations. Its combination of functional groups makes it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
61020-15-3 |
|---|---|
Molekularformel |
C6H10NNaO3S2 |
Molekulargewicht |
231.3 g/mol |
IUPAC-Name |
sodium;3-(2-cyanoethylsulfanyl)propane-1-sulfonate |
InChI |
InChI=1S/C6H11NO3S2.Na/c7-3-1-4-11-5-2-6-12(8,9)10;/h1-2,4-6H2,(H,8,9,10);/q;+1/p-1 |
InChI-Schlüssel |
OGVXQSYXEREMAN-UHFFFAOYSA-M |
Kanonische SMILES |
C(CSCCC#N)CS(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



